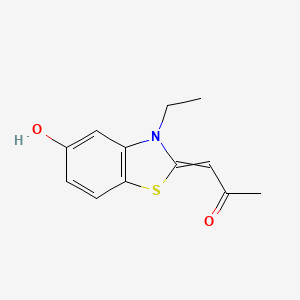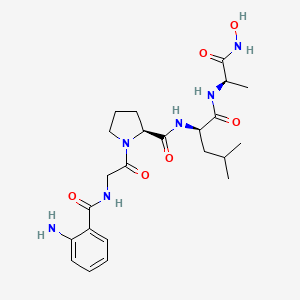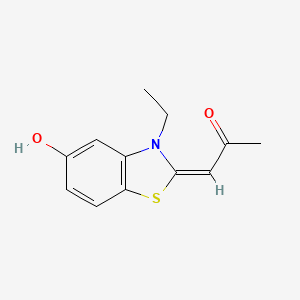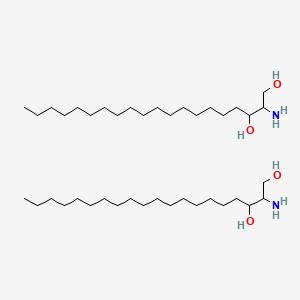
2-aminoicosane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-erythro Sphinganine (d200): is a sphingolipid pathway intermediate. It is a mixture of naturally occurring sphinganine (d20:0) and synthetic L-erythro sphinganine (d20:0). This compound is a long-chain base that plays a crucial role in the biosynthesis of complex sphingolipids, which are essential components of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-erythro Sphinganine (d20:0) can be synthesized through a multi-step process involving the reduction of sphingosine. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as eicosanoic acid.
Reduction: The fatty acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Hydroxylation: The amine is hydroxylated to introduce the hydroxyl groups at the desired positions, forming DL-erythro Sphinganine (d20:0).
Industrial Production Methods: Industrial production of DL-erythro Sphinganine (d20:0) involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: DL-erythro Sphinganine (d20:0) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sphingosine and other derivatives.
Reduction: The compound can be reduced to form dihydrosphingosine.
Substitution: It can undergo substitution reactions to form various sphingolipid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under mild conditions.
Major Products:
Oxidation: Sphingosine and ceramide.
Reduction: Dihydrosphingosine.
Substitution: Various sphingolipid derivatives.
Scientific Research Applications
DL-erythro Sphinganine (d20:0) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research focuses on its potential therapeutic applications in treating diseases related to sphingolipid metabolism.
Mechanism of Action
DL-erythro Sphinganine (d20:0) exerts its effects by participating in the biosynthesis of sphingolipids. It acts as a substrate for sphingosine kinases, which convert it to sphingosine-1-phosphate. This molecule is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The compound also interacts with protein kinase C, influencing signal transduction pathways .
Comparison with Similar Compounds
Sphinganine (d180): A shorter-chain analog of DL-erythro Sphinganine (d20:0).
Sphingosine (d181): An unsaturated analog with a double bond in the long-chain base.
Ceramide: A complex sphingolipid derived from sphinganine.
Uniqueness: DL-erythro Sphinganine (d20:0) is unique due to its longer chain length (20 carbon atoms) compared to other sphingolipids. This longer chain length influences its physical properties and biological functions, making it a valuable compound for studying sphingolipid metabolism and its role in cellular processes .
Properties
Molecular Formula |
C40H86N2O4 |
|---|---|
Molecular Weight |
659.1 g/mol |
IUPAC Name |
2-aminoicosane-1,3-diol |
InChI |
InChI=1S/2C20H43NO2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h2*19-20,22-23H,2-18,21H2,1H3 |
InChI Key |
SSANTMPHFMSOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O.CCCCCCCCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



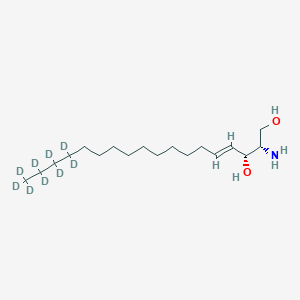
![6-bromo-N-[3-chloro-4-(3-fluorophenyl)sulfonylphenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10786658.png)
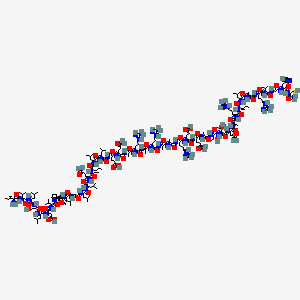

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786668.png)

![2-Methylsulfanyl-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786675.png)
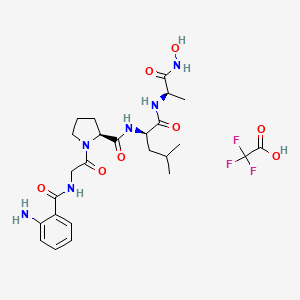
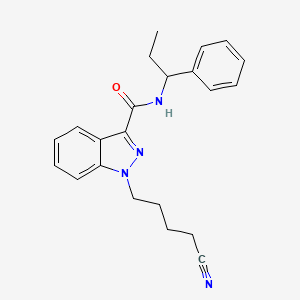
![N-{2-[4-({3-Chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl}-3-hydroxypropanamide](/img/structure/B10786700.png)
